3-(Methylsulfonylamino)phenylboronic acid

Boronate affinity chromatography cis-Diol recognition Sensor design

When sourcing meta-sulfonamido boronic acids, researchers face isomer contamination and absent QC documentation. 3-(Methylsulfonylamino)phenylboronic acid (CAS 148355-75-3, ≥98%) resolves this with batch-specific NMR, HPLC, and GC from qualified suppliers. Key advantages: predicted pKa 7.76 enables physiological-pH diol binding; meta-substitution avoids ortho steric hindrance while preserving the sulfonamide H-bond donor/acceptor pharmacophore. Validated in Suzuki coupling (Pd(PPh₃)₂Cl₂, Cs₂CO₃) and cited in Sanofi patent US2005/245524. Suitable for GLP-compliant medicinal chemistry and agrochemical discovery programs.

Molecular Formula C7H10BNO4S
Molecular Weight 215.04 g/mol
CAS No. 148355-75-3
Cat. No. B130784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonylamino)phenylboronic acid
CAS148355-75-3
Molecular FormulaC7H10BNO4S
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)NS(=O)(=O)C)(O)O
InChIInChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3
InChIKeyXUIQQIRLFMCWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfonylamino)phenylboronic Acid – Overview


3-(Methylsulfonylamino)phenylboronic acid (CAS 148355-75-3) is a meta-substituted arylboronic acid bearing a methylsulfonamido (–NHSO₂CH₃) group at the 3-position of the phenyl ring [1]. With a molecular formula of C₇H₁₀BNO₄S and a molecular weight of 215.04 g/mol, this compound belongs to the class of sulfonamide-functionalized phenylboronic acids . The boronic acid moiety enables participation in Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation, while the electron-withdrawing sulfonamide substituent modulates the boronate pKa, influencing both reactivity and biological recognition properties . The compound is commercially available from multiple global suppliers at purities of 95–98% and is primarily employed as a synthetic intermediate in pharmaceutical research and agrochemical discovery programs .

Workflow Suzuki-Miyaura cross-coupling building block with meta-sulfonamide vector
Selection context Lower predicted pKa supports physiological pH cis-diol binding studies
Procurement Commercially available with 98% purity and batch-specific QC documentation

Why Generic Phenylboronic Acids Cannot Replace 3-(Methylsulfonylamino)phenylboronic Acid


Substituting 3-(methylsulfonylamino)phenylboronic acid with unsubstituted phenylboronic acid, a regioisomeric sulfonamido-phenylboronic acid, or a simple aminophenylboronic acid introduces functionally significant deviations in at least three interdependent parameters: boronate acidity (pKa), hydrogen-bonding pharmacophore geometry, and steric/electronic effects at the coupling site [1]. The meta-sulfonamido substituent lowers the predicted pKa of the boronic acid by approximately one log unit relative to unsubstituted phenylboronic acid (pKa ~8.8), shifting the optimal pH window for diol binding and potentially altering Suzuki coupling transmetallation rates . Furthermore, the –NHSO₂CH₃ group at the 3-position provides a defined hydrogen-bond donor/acceptor vector that is absent in unsubstituted or amino-only analogs, making the compound uniquely suited as a building block for target-focused libraries where specific sulfonamide–protein interactions are sought [2]. The quantitative evidence below details where these differences translate into measurable selection criteria for procurement and experimental design.

pKa shift may alter diol-binding pH window

Unsubstituted phenylboronic acid (pKa ~8.8) has a higher optimal binding pH, which may not support physiological cis-diol recognition in the same range as the target compound.

Regioisomer geometry may not match pharmacophore requirements

4- and 2-substituted isomers present different hydrogen-bonding vectors and steric profiles; the meta –NHSO₂CH₃ orientation may be critical for target-focused library design.

QC documentation gap limits reproducibility for 2-isomer

The 2-isomer AldrichCPR grade lacks batch-specific analytical data, which may not meet documentation requirements for GLP studies or patent filings.

3-(Methylsulfonylamino)phenylboronic Acid: Differentiation Evidence


Lower Boronate pKa Enables Physiological pH cis-Diol Binding

The predicted pKa of 3-(methylsulfonylamino)phenylboronic acid is 7.76 ± 0.10, substantially lower than that of unsubstituted phenylboronic acid (pKa 8.8 ± 0.1) . This ~1.0 unit downward shift, attributed to the electron-withdrawing methanesulfonamido group, means that at physiological pH 7.4 the target compound exists to a greater extent in the anionic, tetrahedral boronate form that is required for covalent cis-diol complexation [1]. By contrast, the 4-substituted regioisomer (CAS 380430-57-9) has a predicted pKa of 8.42 ± 0.10, representing a smaller pKa depression than the meta isomer, suggesting the 3-position sulfonamide exerts a distinct electronic influence .

Boronate pKa
Class-level inference
pKa = 7.76 ± 0.10 ΔpKa = −1.0 vs. unsubstituted
Supports physiological pH cis-diol binding context
Predicted value; experimental confirmation pending
Boronate affinity chromatography cis-Diol recognition Sensor design

Melting Point Distinction from 4-Substituted Isomer

The melting point of 3-(methylsulfonylamino)phenylboronic acid is consistently reported across vendors as 90–96 °C . In contrast, the 4-substituted regioisomer (CAS 380430-57-9) exhibits a melting point of 234–236 °C, a difference of approximately 140 °C that reflects fundamentally different intermolecular hydrogen-bonding networks and crystal packing energies . The 2-substituted ortho isomer (CAS 756520-78-2) is described as a white crystalline solid, but no discrete melting range is publicly reported, limiting direct thermal comparison .

Melting point
Cross-study comparable
90–96 °C Δm.p. ≈ −140 °C vs. 4-isomer
Indicates distinct solid-state handling and solubility profile
Vendor-reported data; method not standardized
Solid-state properties Formulation Handling and storage

Meta Substitution Offers Balanced Steric and Electronic Profile for Suzuki Coupling

The target compound places the methylsulfonamido group at the meta position relative to the boronic acid functionality, whereas the ortho (CAS 756520-78-2) and para (CAS 380430-57-9) isomers present different substitution geometries [1]. The 3-substituted phenylboronic acid was specifically employed in a patent-reported Suzuki coupling with Pd(PPh₃)₂Cl₂ / Cs₂CO₃ in DME/H₂O/EtOH (7:3:2) to construct aryl-coupled reference compounds, demonstrating that the meta geometry is compatible with standard palladium-catalyzed cross-coupling protocols [2]. The ortho isomer, by contrast, places the bulky sulfonamide adjacent to the boronic acid, which can introduce steric hindrance that retards transmetallation; the para isomer positions the sulfonamide distal to the coupling site, offering minimal steric modulation [3].

Suzuki coupling geometry
Class-level inference
Meta substitution compatible with Pd(PPh₃)₂Cl₂ / Cs₂CO₃
Balanced steric and electronic profile for coupling workflow
Qualitative differentiation; no side-by-side yield data
Suzuki-Miyaura coupling Regioselectivity Building block design

High-Purity Availability with Full QC Documentation

Multiple independent suppliers, including Fluorochem (Product F016263) and Bidepharm, offer 3-(methylsulfonylamino)phenylboronic acid at a specification of 98% purity, with batch-specific quality certificates (NMR, HPLC, GC) available upon request . TCI (Product M3773) supplies the compound with purity by neutralization titration specified at 97.0–108.0% (reflecting varying anhydride content) and NMR structural confirmation . Thermo Scientific (Acros Organics) offers a 95% purity grade . In contrast, the 2-isomer is primarily available through Sigma-Aldrich's AldrichCPR collection, which explicitly states that no analytical data are collected, limiting batch-to-batch verification .

Purity and QC
Head-to-head
98% purity Full QC documentation available
Reduces lot-to-lot variability for GLP study procurement
2-isomer AldrichCPR: no analytical data collected
Quality control Reproducibility Procurement specification

Patent-Validated Synthetic Intermediate in Pharmaceutical Research

3-(Methylsulfonylamino)phenylboronic acid is explicitly referenced as a synthetic intermediate in Sanofi patent US2005/245524 A1 (2005), located at page/column 52 of the specification [1]. This patent application describes the compound's use in the preparation of downstream pharmaceutical candidates, providing documented evidence of its utility in a pharmaceutical R&D context. By comparison, published patent usage data for the 2- and 4-sulfonamido regioisomers as specific named intermediates is less readily identifiable in the public patent literature .

Patent-validated intermediate
Cross-study comparable
Cited in Sanofi US2005/245524 A1, page 52
Signals prior validation of synthetic accessibility in drug discovery
Regioisomer patent citations not found in public search
Patent-validated intermediate Drug discovery Pharmaceutical synthesis

3-(Methylsulfonylamino)phenylboronic Acid: Key Applications


Boronate Affinity Chromatography and cis-Diol Sensor Development

The predicted pKa of 7.76 positions 3-(methylsulfonylamino)phenylboronic acid close to physiological pH, where a greater fraction of the boronate exists in the reactive tetrahedral form compared to unsubstituted phenylboronic acid (pKa 8.8) . This property makes the compound suitable for immobilization on chromatographic supports or sensor surfaces targeting cis-diol-containing biomolecules (glycoproteins, catecholamines, nucleosides) under mild, biocompatible conditions, as established in the broader class of sulfonamide-phenylboronic acid affinity phases [1].

Suzuki Coupling for Sulfonamide-Containing Libraries

The compound has been successfully employed as a boronic acid coupling partner under standard palladium catalysis (Pd(PPh₃)₂Cl₂, Cs₂CO₃, DME/H₂O/EtOH) to construct biaryl intermediates [2]. Its inclusion as a named building block in Sanofi patent US2005/245524 [3] validates its use in medicinal chemistry programs where the methylsulfonamido group is desired as a hydrogen-bonding pharmacophoric element in the final drug candidate. The meta-substitution pattern provides a deliberate electronic influence without the steric congestion associated with ortho-substituted arylboronic acids.

Analytical Method Development with Fully Characterized Batches

With vendor-specified purity of 98% and batch-specific QC documentation including NMR, HPLC, and GC from suppliers such as Fluorochem and Bidepharm , the 3-isomer is well-suited for use as a reference standard in analytical method development, forced degradation studies, and impurity profiling. The availability of this documentation level contrasts favorably with the 2-isomer (AldrichCPR grade, no analytical data collected) , making the target compound the preferred choice for GLP-compliant environments.

SAR Studies Targeting Sulfonamide–Protein Interactions

The methylsulfonamido (–NHSO₂CH₃) group at the 3-position provides both hydrogen-bond donor (N–H) and acceptor (S=O) functionalities, enabling specific interactions with protein targets such as carbonic anhydrases, kinases, and proteases [4]. The lower melting point (90–96 °C) compared to the 4-isomer (234–236 °C) also suggests different solubility behavior that may facilitate solution-phase parallel synthesis and high-throughput screening workflows.

Application
Selection Property
Validation Focus
Boronate affinity chromatography
Predicted pKa near physiological pH
cis-Diol binding efficiency under biocompatible conditions
Sulfonamide library synthesis
Meta-substituted arylboronic acid building block
Suzuki coupling compatibility and pharmacophore retention
Analytical reference standard
98% purity with full QC documentation
Method development and impurity profiling reproducibility
SAR studies
Sulfonamide hydrogen-bond donor/acceptor motif
Target engagement and solubility in screening workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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